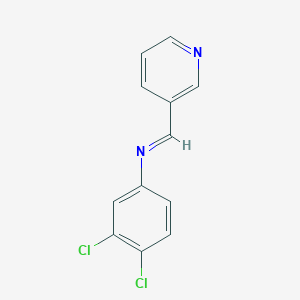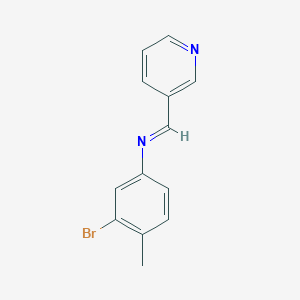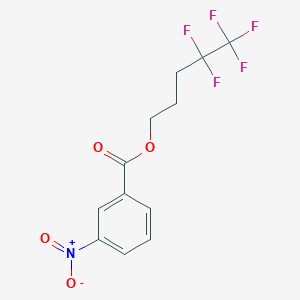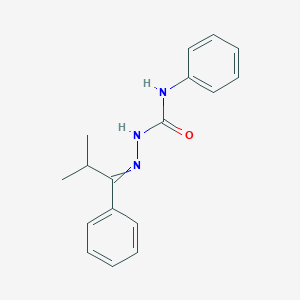![molecular formula C22H16N2O2S2 B323898 N-[4'-(THIOPHENE-2-AMIDO)-[1,1'-BIPHENYL]-4-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B323898.png)
N-[4'-(THIOPHENE-2-AMIDO)-[1,1'-BIPHENYL]-4-YL]THIOPHENE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) is an organic compound with the molecular formula C22H16N2O2S2. It is characterized by the presence of a biphenyl core linked to two thiophene carboxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) typically involves the reaction of 4,4’-diaminobiphenyl with 2-thiophenecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The thiophene rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of amides.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The biphenyl core provides structural rigidity, while the thiophene carboxamide groups facilitate interactions with target molecules through hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
N,N’-4,4’-biphenyldiyldi(2-furancarboxamide): Similar structure but with furan rings instead of thiophene rings.
N,N’-4,4’-biphenyldiyldi(2-pyridinecarboxamide): Contains pyridine rings instead of thiophene rings.
Uniqueness
N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) is unique due to the presence of thiophene rings, which impart distinct electronic properties compared to furan or pyridine analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors .
Properties
Molecular Formula |
C22H16N2O2S2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[4-[4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H16N2O2S2/c25-21(19-3-1-13-27-19)23-17-9-5-15(6-10-17)16-7-11-18(12-8-16)24-22(26)20-4-2-14-28-20/h1-14H,(H,23,25)(H,24,26) |
InChI Key |
KJMWBYJURUEKBZ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-phenyl-2-[(3-pyridinylmethylene)amino]benzamide](/img/structure/B323816.png)

![N-[2-(N,1-DIPHENYLFORMAMIDO)ETHYL]-N-PHENYLBENZAMIDE](/img/structure/B323820.png)
![3-METHYL-N-{2-[1-(3-METHYLPHENYL)-N-PHENYLFORMAMIDO]ETHYL}-N-PHENYLBENZAMIDE](/img/structure/B323821.png)
![N~1~,N~2~-bis[2-(benzyloxy)benzylidene]-1,2-benzenediamine](/img/structure/B323823.png)
![5-[[4-[4-[(3-Hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol](/img/structure/B323825.png)
![N~1~,N~2~-bis[4-(diethylamino)benzylidene]-1,2-benzenediamine](/img/structure/B323826.png)
![N-[[(4-methylbenzoyl)amino]carbamothioyl]benzamide](/img/structure/B323827.png)

![1-[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]-3-(4-methylphenyl)thiourea](/img/structure/B323834.png)


![Ethyl 3-[(anilinocarbonyl)hydrazono]butanoate](/img/structure/B323838.png)
